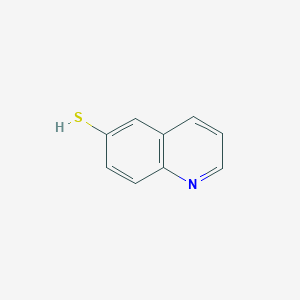

Quinoline-6-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NS |

|---|---|

Molecular Weight |

161.23 g/mol |

IUPAC Name |

quinoline-6-thiol |

InChI |

InChI=1S/C9H7NS/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,11H |

InChI Key |

WKTZMPNNJIPTON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S)N=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Quinoline 6 Thiol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches for quinoline-6-thiol (B6265835) and its derivatives often involve the construction of the quinoline (B57606) ring system with the thiol functionality already incorporated or introduced during the cyclization process.

Cyclization Reactions and Annulation Strategies

Cyclization reactions and annulation strategies are fundamental to quinoline synthesis. For this compound, these methods typically involve the formation of the quinoline core from suitable precursors, where the thiol group is either pre-existing or formed in situ.

One approach involves the cyclization of 2-aminothiophenol (B119425) with appropriate aldehydes or ketones under acidic conditions, often utilizing catalysts such as sulfuric acid smolecule.com. This method directly incorporates the sulfur atom into the quinoline ring system. Another strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can yield sulfur-containing quinolines in moderate to good yields, alongside halogen- and selenium-containing derivatives nih.gov. This reaction involves the regioselective addition of a nucleophile and an electrophile across a carbon-carbon triple bond nih.gov.

A three-step mechanism utilizing o-aminothiophenol and 1,3-ynone under mild conditions has also been reported. This process involves a Michael addition, followed by cyclization and iodine-mediated desulfurization, leading to quinoline formation smolecule.comrsc.org. This one-pot approach, catalyzed and mediated by Cp₂ZrCl₂ and I₂ at room temperature, proceeds via sequential thio-Michael addition, cyclization, and desulfurization rsc.org. The mechanism is proposed to involve a Michael addition-cyclization condensation step, leading to a 1,5-benzothiazepine (B1259763) intermediate, followed by an I₂-mediated desulfurization process rsc.org.

Thiol-Mediated Cascade Reactions

Thiol-mediated cascade reactions offer efficient pathways for the synthesis of functionalized quinolines, where the thiol acts as a "multitasking" reagent. A notable example is a three-step cascade process for the direct conversion of indole-tethered ynones into substituted quinolines acs.orgnih.govacs.org. In this process, a single thiol reagent promotes a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion acs.orgnih.govacs.org. The cascade typically initiates with thiol-promoted dearomatizing spirocyclization, followed by nucleophilic substitution of the resulting iminium-thiolate ion pair, which generates a strong Brønsted acid in situ. This acid then promotes the ring expansion to form the quinoline product acs.org. This methodology is operationally simple and high-yielding, enabling the facile synthesis of a diverse array of functionalized quinolines acs.orgnih.gov.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. For this compound derivatives, MCR protocols offer atom-economic and efficient synthetic routes.

One such approach involves a copper-catalyzed three-component cascade cyclization for the synthesis of quinoline-4-thiols. This method utilizes diaryliodonium salts, alkynyl sulfides, and nitriles as starting materials researchgate.netacs.org. The sulfur atoms play a crucial role in controlling the regioselectivity by stabilizing a high-valent vinyl copper intermediate researchgate.netacs.org. This reaction exhibits a broad substrate scope, excellent regioselectivity, and mild conditions, providing a powerful protocol for constructing trisubstituted quinolines researchgate.netacs.org. The sulfide (B99878) group at position 4 of the quinoline can also be further utilized for ipso-transformation and as a directing group for C-H functionalization, leading to various multifunctional quinoline derivatives researchgate.netacs.org.

Another multicomponent reaction involves the synthesis of 11-aryl-6H-indolo[2,3-b]quinolines from 2-(phenylethynyl)anilines and aryl isothiocyanates. The in situ generated o-alkynylthioureas undergo an efficient cascade cyclization in the presence of Ag₂CO₃ as a catalyst under microwave conditions rsc.org.

Functionalization and Derivatization Strategies

Beyond direct synthesis, strategies for functionalizing quinoline cores and modifying existing thiol functionalities are crucial for expanding the chemical diversity of this compound derivatives.

Introduction of Thiol Groups to Quinoline Cores

The introduction of thiol groups to pre-formed quinoline cores can be achieved through various methods, often involving the displacement of leaving groups or direct thiolation.

An electrochemical method has been developed for the C3-thiolation of quinoline compounds. This strategy offers maximum atom economy and direct conversion, utilizing simple and readily available starting materials such as aryl, alkyl, or heteroaryl thiols, and even diselenides, with yields up to 84% researchgate.netrsc.org. BF₃·OEt₂ has been identified as an important additive in this transformation researchgate.netrsc.org. Mechanistic studies suggest that intermediates from the cathodic reduction of quinolines may be intercepted by thiols and disulfides rsc.org.

Another method involves the synthesis of 3-formyl-2-mercaptoquinolines from 3-formyl-2-chloroquinolines by reacting them with sodium sulfide and hydrochloric acid in ethanol (B145695) tandfonline.comtandfonline.com. This one-pot reaction is efficient and inexpensive, with the formation of H₂S in situ under strong acidic conditions tandfonline.com. The reaction is typically complete within 10 minutes and yields the mercapto compound as a yellow crystalline solid tandfonline.com.

Furthermore, the synthesis of benz-substituted 2-methyl-3-alkyl-4-mercaptoquinolines has been achieved through the interaction of 2-methyl-3-alkyl-4-chloroquinolines with thiocarbamide to form thiuronium salts, followed by alkaline hydrolysis ysu.am.

Modification of the Thiol Functionality

The thiol group (-SH) in this compound is a versatile functional group that can undergo various chemical transformations, leading to a wide range of derivatives. These modifications are essential for tailoring the properties of this compound for specific applications.

Oxidation : The thiol group can be oxidized to form disulfides (R-S-S-R) or sulfonic acids (R-SO₃H). Common oxidizing agents include hydrogen peroxide and potassium permanganate (B83412) smolecule.com.

Substitution Reactions : The thiol group can participate in nucleophilic substitution reactions to form thioethers (R-S-R'). This is often facilitated by reagents such as alkyl halides in basic conditions smolecule.com. For instance, the C-lockt technology, used in antibody-drug conjugates (ADCs), combines the nucleophilicity of thiols with the tendency of benzyl (B1604629) bromide groups to undergo SN2 substitution, forming stable thioether bonds . Maleimides also readily undergo alkylation reactions with thiol groups through Michael addition, forming stable thioether bonds . This reaction is highly specific towards thiols within a pH range of 6.5-7.5 .

Thiol-Ene Reactions : The thiol-ene reaction, or alkene hydrothiolation, involves the addition of a thiol to an alkene to form a thioether wikiwand.com. This reaction can be initiated by radicals and has been used to generate reactive intermediates for the cyclization of unsaturated substrates, indirectly forming carbon-centered radicals that can cyclize intramolecularly wikiwand.com.

Derivatization for Specific Applications : The thiol group allows for attachment to surfaces, and the aromatic ring system can participate in various interactions smolecule.com. This property is exploited in applications such as the creation of self-assembled monolayers (SAMs) on metal surfaces for sensors, catalysis, and corrosion protection smolecule.com. This compound derivatives are also being explored in organic electronics due to their ability to modify electrical conductivity smolecule.com.

The following table summarizes some of the key synthetic methods discussed:

| Synthetic Strategy | Key Reactants/Conditions | Product Type | Yield Range (where specified) |

| Cyclization of 2-Aminothiophenol | 2-Aminothiophenol, aldehyde/ketone, acidic conditions (e.g., H₂SO₄) smolecule.com | This compound | Not specified |

| Thiol-Mediated Cascade (Indole-Ynone) | Indole-tethered ynones, thiol reagent (e.g., n-propanethiol, 4-methylbenzenethiol), mild conditions (e.g., RT to 60 °C in DCE) acs.orgnih.govacs.org | Functionalized Quinolines | High yields acs.orgnih.govacs.org |

| Multicomponent Cascade (Copper-Catalyzed) | Diaryliodonium salts, alkynyl sulfides, nitriles, copper catalyst researchgate.netacs.org | Quinoline-4-thiols, multifunctional quinoline derivatives | Broad scope, excellent regioselectivity researchgate.netacs.org |

| Electrochemical C3-Thiolation | Quinoline compounds, aryl/alkyl/heteroaryl thiols or diselenides, undivided cell, BF₃·OEt₂ additive researchgate.netrsc.org | C3-Thiolated Quinoline Compounds | Up to 84% researchgate.netrsc.org |

| Conversion of Chloroquinolines | 3-Formyl-2-chloroquinolines, sodium sulfide, hydrochloric acid, ethanol tandfonline.comtandfonline.com | 3-Formyl-2-mercaptoquinolines | Excellent yield tandfonline.com |

| Thiocarbamide Hydrolysis | 2-Methyl-3-alkyl-4-chloroquinolines, thiocarbamide, alkaline hydrolysis ysu.am | 2-Methyl-3-alkyl-4-mercaptoquinolines | Not specified |

Elucidation of Reactivity and Reaction Mechanisms

Thiol-Thione Tautomerism and its Mechanistic Implications

Quinoline-6-thiol (B6265835) can exist in a tautomeric equilibrium with its corresponding thione form, quinoline-6(1H)-thione. This phenomenon, common in heterocyclic thiols, involves the migration of a proton between the sulfur atom and a nitrogen atom in the ring system. jocpr.com The position of this equilibrium is influenced by several factors, including the physical state, solvent polarity, and temperature.

In many heterocyclic systems, the thione form is thermodynamically more stable and tends to predominate in solution. jocpr.comresearchgate.net For instance, studies on the related quinoline-2-thiol (B7765226) have shown through quantum mechanical calculations and absorption spectra that the thione tautomer is the major form. researchgate.net The stability of the thione form is often attributed to the thioamide resonance. acs.org In contrast, the thiol form can be favored in the gas phase or in non-polar solvents. acs.org The tautomeric equilibrium is mechanistically significant as the two forms exhibit different reactivity; the thiol form behaves as a typical aromatic thiol, while the thione form has a reactive thioamide group.

Factors influencing the thiol-thione equilibrium are summarized in the table below.

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Polar solvents (e.g., water, ethanol) favor the thione form. researchgate.net | The more polar thione tautomer is preferentially stabilized by polar solvents. researchgate.net |

| Self-Association | Increased concentration can favor the thione form. researchgate.net | Dimerization through hydrogen bonding often involves the thione tautomer. acs.org |

| Physical State | The thione form often dominates in the condensed phase and in solutions. jocpr.com | Intermolecular forces in the solid state or in solution can stabilize the thione. |

| Aromaticity | The thiol form may gain extra stabilization from superior aromatic resonance in some cyclic systems. scispace.com | The thiol form preserves the aromaticity of the entire quinoline (B57606) ring system. |

Oxidation-Reduction Chemistry of the Thiol Group

The thiol (-SH) group in this compound is redox-active and can undergo various oxidation reactions. The two-electron oxidation of the thiol, often by reagents like hydrogen peroxide, initially yields a highly reactive and metastable sulfenic acid (R-SOH) intermediate. nih.govnih.gov This species can react with another thiol molecule to form a disulfide (R-S-S-R). nih.gov Further oxidation, which is often irreversible, leads to the formation of sulfinic acid (R-SO₂H) and subsequently sulfonic acid (R-SO₃H). nih.govsmolecule.com

Conversely, the quinoline ring system itself can undergo reduction. Using reducing agents such as sodium borohydride, the pyridine (B92270) part of the quinoline ring can be reduced to form dihydroquinoline derivatives. smolecule.com

The following table details common redox reactions involving this compound.

| Reaction Type | Reagent Example | Product |

| Thiol Oxidation | Hydrogen Peroxide (H₂O₂) smolecule.com | Disulfide, Sulfonic Acid smolecule.com |

| Thiol Oxidation | Potassium Permanganate (B83412) (KMnO₄) smolecule.com | Sulfonic Acid smolecule.com |

| Ring Reduction | Sodium Borohydride (NaBH₄) smolecule.com | Dihydroquinoline derivative smolecule.com |

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of this compound in substitution reactions is twofold, involving both the thiol group and the quinoline ring.

Reactions of the Thiol Group: The thiol group is nucleophilic and can readily participate in nucleophilic substitution reactions. For example, it can be alkylated by reacting with alkyl halides under basic conditions to form the corresponding thioethers (sulfides). smolecule.com

Reactions of the Quinoline Ring: The quinoline ring system has distinct sites for electrophilic and nucleophilic substitution.

Electrophilic Substitution: The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic attack. Therefore, electrophilic substitution occurs preferentially on the more electron-rich carbocyclic (benzene) ring, primarily at positions 5 and 8. youtube.comresearchgate.netquimicaorganica.org This regioselectivity is due to the greater stability of the cationic intermediates formed during the reaction. quimicaorganica.org

Nucleophilic Substitution: Conversely, the pyridine ring is electron-deficient and thus activated for nucleophilic substitution, which typically occurs at positions 2 and 4. youtube.comresearchgate.net

The table below summarizes the substitution patterns of the quinoline ring.

| Reaction Type | Preferred Positions | Rationale |

| Electrophilic Aromatic Substitution | C5 and C8 researchgate.net | Higher electron density on the benzene (B151609) ring; more stable cationic intermediate. researchgate.netquimicaorganica.org |

| Nucleophilic Aromatic Substitution | C2 and C4 researchgate.net | Electron-deficient pyridine ring is activated for nucleophilic attack. researchgate.net |

Ring System Reactivity and Transformations

Thiols can play a crucial role in mediating complex transformations of heterocyclic ring systems. A notable example is the thiol-mediated three-step cascade reaction that converts indole-tethered ynones into functionalized quinolines. nih.govresearchgate.net In this process, a single thiol reagent acts as a "multitasking" catalyst, promoting a sequence of reactions that results in a one-atom ring expansion of an indole (B1671886) precursor to form the quinoline core. nih.govacs.org This demonstrates that the reactivity of the thiol group can be harnessed to facilitate significant structural changes in an associated ring system, not just simple substitutions.

Detailed Mechanistic Pathways of Cascade Reactions

The thiol-mediated conversion of indole-tethered ynones to quinolines provides a detailed example of a cascade reaction pathway involving a thiol. acs.org The proposed mechanism consists of three key steps:

Dearomatizing Spirocyclization: The cascade is initiated by the acidic thiol, which promotes the dearomatizing spirocyclization of the ynone starting material. This first step results in the formation of a spirocyclic indoleninyl intermediate. nih.govresearchgate.net

Nucleophilic Substitution: The intermediate, existing as an iminium-thiolate ion pair, undergoes a facile nucleophilic substitution. The thiol acts as the nucleophile, displacing a halide and generating a strong Brønsted acid (e.g., HBr) in situ. nih.govacs.org The isolation of certain spirocyclic intermediates in related reactions provides indirect mechanistic evidence for this pathway. nih.gov

One-Atom Ring Expansion: The strong acid generated in the previous step catalyzes the final one-atom ring expansion. This rearrangement transforms the spirocyclic indolenine into the stable, aromatic quinoline product. nih.govacs.org

This cascade highlights the versatile role of the thiol, which functions sequentially as a Brønsted acid, a nucleophile, and indirectly as the source of a catalyst for the final ring expansion. acs.org

Spectroscopic and Crystallographic Characterization of Quinoline 6 Thiol Compounds

Vibrational Spectroscopy (FT-IR, Raman)

For quinoline (B57606) derivatives, common infrared absorption bands include C-H stretching vibrations in the aromatic region, typically observed around 3051 cm⁻¹. nih.gov The quinoline ring system itself exhibits characteristic C=C stretching vibrations, often found around 1592 cm⁻¹. nih.gov In compounds containing carbonyl (C=O) groups, a strong absorption band is typically present around 1732 cm⁻¹. nih.gov

For thiol-containing compounds, the S-H stretching vibration is a key diagnostic peak, usually appearing as a weak band in the region of 2550-2600 cm⁻¹. Additionally, C-S stretching vibrations are expected in the fingerprint region, with some quinoline thiosemicarbazones showing C-S bands around 840 cm⁻¹. bg.ac.rs Shifts in these C-S bands can indicate coordination to metal centers. bg.ac.rs

Raman spectroscopy complements FT-IR by providing information on symmetric vibrations and those involving changes in polarizability. However, for some fluorescent quinoline derivatives, obtaining clear Raman spectra can be challenging due to strong fluorescence interference. [Previous search result 15] Despite this, studies on aromatic thiols have identified C-S vibrations in Surface-Enhanced Hyper Raman Scattering (SEHRS) spectra around 1570 cm⁻¹. nih.govacs.org

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure by providing detailed information about the chemical environment of atomic nuclei. While direct ¹H NMR and ¹³C NMR data for Quinoline-6-thiol (B6265835) (PubChem CID 2867077) is not extensively reported, data from related quinoline and thiol compounds can provide insights into expected chemical shifts.

In the ¹H NMR spectrum of 2-quinolinethiol (B1301133) (an isomer of this compound), the thiol proton (-SH) resonance has been observed at δ 13.47 ppm. chemicalbook.com The aromatic protons of quinoline derivatives typically resonate in the range of δ 7.0-9.0 ppm, with specific shifts depending on their position relative to the nitrogen atom and any substituents. For instance, in some quinoline-based thiosemicarbazones, aromatic protons are observed between 7.6 and 8.66 ppm. mdpi.com

| Compound | Proton Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2-Quinolinethiol | -SH | 13.47 | chemicalbook.com |

| 2-Quinolinethiol | Aromatic (various) | 7.33 - 7.69 | chemicalbook.com |

| Quinoline-based thiosemicarbazone | Quinoline H2 | 7.74 | mdpi.com |

| Quinoline-based thiosemicarbazone | Quinoline H3 | 7.86 | mdpi.com |

| Quinoline-based thiosemicarbazone | Quinoline H4 | 7.9 | mdpi.com |

| Quinoline-based thiosemicarbazone | Quinoline H1 | 8.0 | mdpi.com |

For ¹³C NMR, the carbon atoms of the quinoline ring system typically resonate in the aromatic region, generally between δ 110-160 ppm. mdpi.comrsc.orgresearchgate.net The carbon directly bonded to the sulfur atom in a thiol or thiocarbonyl group would exhibit a characteristic chemical shift, though specific data for this compound is not available. For quinoline-based thiosemicarbazones, various quinoline carbons are observed in the range of 112.8 to 149.0 ppm, with a thiocarbonyl carbon (C=S) appearing around 176.9 ppm. mdpi.com

| Compound | Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Quinoline-based thiosemicarbazone | Quinoline carbons | 112.8, 113.0, 126.4, 127.3, 128.3, 128.6, 129.0, 130.2, 132.2, 136.8, 138.3, 138.4, 147.5, 149.0 | mdpi.com |

| Quinoline-based thiosemicarbazone | C=N-N-H | 176.9 | mdpi.com |

Electronic Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. While specific UV-Vis and fluorescence data for this compound are not directly reported, studies on quinoline and its derivatives offer insights into their expected electronic properties.

Quinoline itself exhibits an absorption maximum at 204 nm in ethanol (B145695), with a high molar absorptivity. photochemcad.com Quinoline derivatives generally show strong absorption bands in the ultraviolet region, often below 400 nm, with intense peaks typically observed below 260 nm. mdpi.comphotochemcad.comnist.govresearchgate.netresearchgate.netmdpi.com For example, 6-methoxyquinoline (B18371) shows absorption maxima around 355 nm. researchgate.net The presence of a thiol group, which can undergo tautomerization between thiol and thione forms, can significantly influence the electronic absorption spectrum.

Many quinoline derivatives are fluorescent, and their emission properties are sensitive to structural changes and the surrounding environment. researchgate.netnih.govmdpi.comnih.gov For instance, 6-methoxyquinoline exhibits fluorescence emission bands with maxima around 355 nm and 430 nm, with the actual positions and relative intensities being solvent-dependent. researchgate.net 6-aminoquinoline, another quinoline derivative, displays a notable fluorescence emission at 530 nm with a significant Stokes shift. nih.gov The fluorescence of quinolone-based probes can also be affected by the presence of thiols, leading to changes in fluorescence intensity and hypsochromic shifts in emission bands. nih.gov

| Compound | Technique | λmax (nm) | Notes | Reference |

|---|---|---|---|---|

| Quinoline | UV-Vis | 204 | In ethanol | photochemcad.com |

| 6-Methoxyquinoline | UV-Vis | ~355 | Absorption maximum | researchgate.net |

| 6-Methoxyquinoline | Fluorescence | ~355, ~430 | Emission maxima, solvent-dependent | researchgate.net |

| 6-Aminoquinoline | Fluorescence | 530 | Significant Stokes shift | nih.gov |

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular weight and elemental composition of a compound, as well as providing information about its fragmentation pathways. While specific HRMS data for this compound is not detailed in the provided search results, the molecular weight of this compound is 161.2 g/mol . smolecule.com Therefore, in a typical electrospray ionization (ESI) mass spectrum, the protonated molecule ([M+H]⁺) would be expected at m/z 162.2.

Studies on quinoline derivatives and thiol-containing compounds frequently employ HRMS for characterization. For example, quinoline derivatives have been characterized by HRMS (ESI), with calculated and found m/z values for protonated molecular ions being reported with high accuracy. mdpi.comrsc.orgrsc.orgrsc.orgacs.orgnih.gov Mass spectrometry is also widely used in studies of protein thiol modifications, where it can detect various thiol-related post-translational modifications by observing characteristic mass shifts. researchgate.netmdpi.commdpi.comiucr.org

X-ray Crystallography for Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline compounds, providing detailed information on bond lengths, bond angles, and intermolecular interactions. As of the current literature, a specific single-crystal X-ray structure for this compound itself has not been found in the provided search results.

However, X-ray crystallography is routinely applied to quinoline derivatives to confirm their established structures. For instance, crystal structures of various chromenoquinoline and indoloquinoline derivatives have been determined, providing unambiguous structural confirmation and insights into their solid-state arrangements. iucr.orgacs.orgnih.gov These studies demonstrate the utility of X-ray crystallography in validating the molecular architecture of complex quinoline-based compounds. The absence of a reported crystal structure for this compound may indicate challenges in crystallization or that such a study has not yet been published.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a sample. This technique is specifically sensitive to optically active, chiral molecules. This compound, in its isolated form, is an achiral molecule and therefore would not exhibit a CD signal.

However, CD spectroscopy becomes relevant when this compound participates in interactions that induce chirality, such as forming complexes with chiral metal ions or binding to chiral biomolecules (e.g., proteins or nucleic acids). In such scenarios, the induced chirality in the this compound moiety could be detected and analyzed by CD spectroscopy. Studies on chiral quinoline derivatives or complexes, such as 6-thioguanosine (B559654) nucleotides, have utilized CD spectroscopy to investigate their stereochemical structures and conformational changes upon binding to biomolecules. hawaii.edunih.govnih.gov CD is also used to determine the absolute configurations of chiral quinoline metabolites. iosrjournals.org The technique is broadly applied in biophysical and biochemical research to analyze the secondary structure of biomolecules like proteins and DNA, which possess inherent chirality. researchgate.nethmdb.canih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for investigating the electronic structure of molecules, offering insights into their kinetic and thermodynamic stability, as well as optical and electronic properties nih.gov. For Quinoline-6-thiol (B6265835), DFT studies are crucial for understanding its ground-state properties. Typically, calculations are performed using various functionals, such as B3LYP, and appropriate basis sets, like 6-31+G(d,p) or 6-311++G(d,p), often in the gas phase or with solvation models nih.govtandfonline.comijcce.ac.ir.

Geometry optimization using DFT aims to determine the most stable molecular structure by finding the lowest energy conformation nih.govresearchgate.net. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles to identify the global and local minima on the potential energy surface. Conformational analysis, often performed by systematic scans of dihedral angles, helps to identify all possible stable conformers and their relative energies tandfonline.comresearchgate.netacs.org. For instance, studies on quinoline (B57606) derivatives have employed potential energy surface (PES) scans to optimize dihedral angles and locate stable structures corresponding to local minima on the energy surface tandfonline.com. The optimized structures provide critical insights into the inherent structural properties and the strength of intramolecular interactions, such as hydrogen bonds, which are particularly relevant for thiol-containing compounds nih.gov.

Electronic structure analysis provides fundamental insights into a molecule's reactivity and stability.

HOMO-LUMO Analysis: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are frontier molecular orbitals (FMOs) that are critical for predicting a molecule's chemical behavior nih.govoaji.net. The HOMO represents the electron-donating capability, while the LUMO represents the electron-accepting capability oaji.net. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity; a smaller gap often correlates with higher reactivity oaji.netresearchgate.netacs.org. For quinoline derivatives, HOMO-LUMO energy gaps typically range, for example, from 3.3581 eV to 3.9021 eV, with electron-donating groups tending to reduce the gap and electron-withdrawing groups increasing it nih.gov.

Table 1: Illustrative HOMO-LUMO Energy Gaps for Quinoline Derivatives

| Compound Type (Illustrative) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE, eV) | Reference |

| Quinoline-based Thiosemicarbazide (B42300) Derivative (QST13) | - | - | 3.3581 | nih.gov |

| Quinoline-based Thiosemicarbazide Derivative (QST9) | - | - | 3.9021 | nih.gov |

| 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ) | - | - | ~4.78 | tandfonline.com |

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and provide information about the molecule's electrophilic and nucleophilic sites nih.govoaji.netresearchgate.net. Regions with negative electrostatic potential (red) indicate areas susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack oaji.net. MEP images are also valuable for understanding hydrogen bond interactions and biological recognition processes nih.gov.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule acs.orgresearchgate.net. It quantifies donor-acceptor interactions and provides insights into the charges on individual atoms, which can reveal the strength of intramolecular hydrogen bonds nih.gov. For example, NBO analysis has shown that sulfur atoms can form strong intramolecular hydrogen bonds in certain sulfonyl thiosemicarbazide derivatives nih.gov.

DFT calculations are routinely used to predict various spectroscopic properties, aiding in the characterization of this compound and its derivatives.

Vibrational Spectroscopy (FT-IR, FT-Raman): DFT can simulate infrared (IR) and Raman spectra by calculating vibrational frequencies and intensities researchgate.netresearchgate.netelixirpublishers.com. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes acs.orgresearchgate.netelixirpublishers.com. For instance, characteristic absorption bands for C=S, N-H, and quinoline ring vibrations can be predicted nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT is employed to predict ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation nih.govresearchgate.netacs.org. These predictions help in assigning proton and carbon signals and understanding the electronic environment of different atoms within the molecule nih.govacs.org.

UV-Vis Spectroscopy: DFT, particularly in conjunction with Time-Dependent DFT (TD-DFT), can predict UV-Vis absorption spectra, including absorption maxima (λmax) and oscillator strengths tandfonline.comresearchgate.netrsc.org. This is vital for understanding electronic transitions (e.g., π→π* and n→π* transitions) within the molecule tandfonline.com.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) extends DFT to describe electronically excited states and is the most widely used computational method for predicting absorption and emission spectra tandfonline.comrsc.orgchemrxiv.orgresearchgate.net. For this compound, TD-DFT calculations can provide insights into its photophysical properties, including excitation energies, oscillator strengths, and the nature of electronic transitions tandfonline.comrsc.orgresearchgate.net. This method is particularly valuable for understanding phenomena such as molecular transitions and optical properties, and it can predict UV-Vis spectra with reasonable accuracy, often sufficient for solution-phase spectroscopy rsc.orgchemrxiv.org. TD-DFT calculations are typically performed using functionals like B3LYP and appropriate basis sets, often incorporating solvation models like CPCM to account for environmental effects tandfonline.comijcce.ac.ir.

Table 2: Illustrative UV-Vis Absorption Data for Quinoline Derivatives (TD-DFT)

| Compound Type (Illustrative) | Solvent | Theoretical λmax (nm) | Experimental λmax (nm) | Excitation Energy (eV) | Reference |

| 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ) | Water | 291, 272, 265 | 291, 318, 329 | 4.26, 3.9, 3.76 | tandfonline.com |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions over time, particularly in solution or condensed phases libretexts.orgresearchgate.net. For this compound, MD simulations can provide insights into:

Conformational Dynamics: How the molecule's shape changes and fluctuates at physiological temperatures.

Intermolecular Interactions: The nature and strength of interactions between this compound molecules themselves (solute-solute) and with solvent molecules (solute-solvent) elixirpublishers.comlibretexts.orgresearchgate.net. These interactions can include van der Waals forces, electrostatic interactions, and hydrogen bonding libretexts.orgresearchgate.netresearchgate.net. Studies on quinoline extraction, for instance, have highlighted the controlling role of van der Waals interactions researchgate.net.

Binding Affinity and Stability: MD simulations can be used to assess the stability of molecular complexes and estimate binding free energies, which is relevant for understanding how this compound might interact with biological targets or other chemical species nih.gov. Force fields, which describe the potential energy surface, are crucial for MD simulations and are often developed by fitting to electronic structure calculations or experimental data libretexts.orgucl.ac.uk.

Quantum Chemical Parameters for Reactivity Prediction

Quantum chemical parameters derived from DFT calculations are widely used to predict and understand the chemical reactivity of molecules like this compound nih.govresearchgate.netchemrxiv.org. These parameters provide quantitative measures of a molecule's propensity to undergo chemical reactions. Key reactivity descriptors include:

Ionization Potential (IP): Represents the energy required to remove an electron from the HOMO, indicating the molecule's electron-donating ability. It is typically calculated as IP = -E_HOMO nih.govacs.org.

Electron Affinity (EA): Represents the energy released when an electron is added to the LUMO, indicating the molecule's electron-accepting ability. It is typically calculated as EA = -E_LUMO nih.govacs.org.

Electronegativity (χ): Measures a molecule's tendency to attract electrons, often calculated as χ = (IP + EA) / 2 nih.govacs.org.

Global Chemical Hardness (η) and Softness (σ): Hardness (η = (IP - EA) / 2) measures resistance to deformation or charge transfer, while softness (σ = 1 / 2η) is the inverse, indicating deformability and reactivity nih.govijcce.ac.iracs.org. Softer molecules tend to be more reactive.

Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule, calculated as μ = (E_HOMO + E_LUMO) / 2 nih.govacs.org.

Electrophilicity Index (ω): Measures the propensity of a molecule to accept electrons, calculated as ω = μ² / 2η nih.govijcce.ac.iracs.org. A higher electrophilicity index suggests a stronger ability to accept electrons.

These parameters are particularly useful for predicting reactive centers and potential sites for nucleophilic or electrophilic attacks oaji.netresearchgate.net. For compounds containing a thiol group, like this compound, these quantum descriptors are crucial for understanding their reactivity in reactions such as thiol-Michael additions chemrxiv.org.

Modeling of Reaction Mechanisms and Transition States

Theoretical and computational investigations play a crucial role in elucidating the intricate details of chemical reactions, providing insights into reaction pathways, intermediates, and the energetics of transition states that are often challenging to probe experimentally. For organic compounds like this compound, such studies offer a powerful means to understand its reactivity, potential reaction mechanisms, and the factors governing its chemical transformations.

Density Functional Theory (DFT) is a widely utilized quantum chemical method for these investigations due to its balance of accuracy and computational efficiency chem960.comfishersci.no. DFT calculations allow for the optimization of molecular structures, including reactants, products, intermediates, and, critically, transition states chem960.comfishersci.no. Common functionals, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-31+G(d,p) or 6-311+G(d,p)), are frequently employed to accurately describe the electronic structure and energetic profiles of reaction pathways chem960.comfishersci.nonih.gov.

The identification and characterization of transition states are central to understanding reaction mechanisms. Transition State Theory (TST) provides a framework for determining reaction kinetics by analyzing the properties of the activated complex, which represents the highest energy point along the reaction coordinate between reactants and products fishersci.no. Computational methods facilitate the search and localization of these transient states, often by analyzing Hessian matrices and employing techniques like the synchronous transit (QST) method.

By mapping the potential energy surface (PES) of a reaction, computational studies can determine key energetic parameters, including activation energies (Gibbs free energy of activation, ΔG‡) and reaction free energies fishersci.no. These values are critical for predicting reaction rates and thermodynamic feasibility, as well as for understanding regioselectivity and stereoselectivity in more complex systems.

For a compound like this compound, theoretical investigations would typically explore its behavior in various chemical environments. This could include examining its role as a nucleophile due to the thiol group, its potential for oxidation, or its interactions as a ligand in coordination chemistry. Such studies would aim to:

Identify the most favorable sites for chemical attack or modification.

Determine the energy barriers for different reaction pathways.

Characterize the structures of transient intermediates and transition states.

Unravel the step-by-step molecular transformations involved in its reactions.

Detailed Research Findings and Data Tables: While the methodologies described above are broadly applicable to the study of thiols and quinoline derivatives, specific detailed research findings or quantitative data tables focusing solely on the reaction mechanisms and transition states of this compound were not identified within the scope of the current search. Computational studies on quinoline derivatives have explored aspects such as intramolecular hydrogen bonding and stability chem960.com, and the mechanistic pathways of hydroxyl radical attack on quinoline itself, as well as general thiol reactivity in various contexts nih.gov. However, specific data pertaining to the unique reaction mechanisms and transition states of this compound were not found. Therefore, no specific data tables can be presented for this compound in this section.

Coordination Chemistry of Quinoline 6 Thiol As a Ligand

Design and Synthesis of Quinoline-6-thiol (B6265835) Metal Complexes

The design of metal complexes involving this compound typically leverages its ability to act as a chelating ligand. The synthesis of such complexes generally involves the reaction of a metal salt with the this compound ligand in a suitable solvent. For quinoline-based ligands, common synthetic approaches include mixing the ligand with metal salts in specific molar ratios in solvents such as ethanol (B145695) or methanol (B129727) ajol.infonih.gov. The reaction mixtures are often stirred, refluxed, and allowed to precipitate, followed by filtration, drying, and recrystallization to obtain the purified metal complexes ajol.info.

For instance, similar quinoline (B57606) derivative ligands have been complexed with metal ions like Zn(II) and Cu(II) by mixing a methanolic solution of the ligand with the respective metal chlorides or nitrates nih.gov. The stoichiometry and reaction conditions are crucial in determining the final complex structure and properties ajol.infonih.gov.

Coordination Modes and Ligand Properties

This compound, with its nitrogen atom in the quinoline ring and the sulfur atom of the thiol group, possesses the potential for N,S-chelation. Thiolate ligands, which are formed upon deprotonation of thiols, are classified as soft Lewis bases wikipedia.org. Consequently, they tend to form strong coordination bonds with metals that behave as soft Lewis acids wikipedia.org.

In coordination compounds, thiolate ligands can function as one-electron donors when terminal or three-electron donors when doubly bridging wikipedia.org. The formation of chelate rings, typically five- or six-membered, is energetically favorable when polydentate ligands bind to a metal center nih.govlibretexts.org. In the case of pyridine (B92270) thiol complexes, bonding has been observed to occur predominantly through the sulfur atom rather than the nitrogen atom cdnsciencepub.com. This preference for sulfur coordination highlights the significant role of the thiol group in the ligand's binding behavior.

Structural Analysis of Metal-Quinoline-6-thiol Complexes

The structural elucidation of metal-Quinoline-6-thiol complexes relies on a suite of analytical and spectroscopic techniques. Common methods employed for characterization include elemental analysis, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, magnetic susceptibility measurements, conductivity studies, and thermal analysis (e.g., thermogravimetric analysis, TGA/DTG) ajol.infonih.govresearchgate.netresearchgate.netmdpi.comacs.orgcore.ac.ukacs.org.

Crucially, single-crystal X-ray diffraction is often utilized to definitively determine the molecular structure, coordination geometry, and precise bond lengths and angles within the complexes researchgate.netacs.orgcore.ac.ukacs.org. For quinoline-based metal complexes, a variety of coordination geometries have been reported, including octahedral, square planar, square pyramidal, and tetrahedral arrangements, depending on the specific metal ion and the nature of the other ligands present ajol.infonih.govlibretexts.orgcdnsciencepub.comresearchgate.netmdpi.comacs.orgcore.ac.ukrsc.orgmdpi.com.

Table 1: Common Characterization Techniques and Observed Geometries for Quinoline-Based Metal Complexes

| Characterization Technique | Purpose/Information Provided | Common Coordination Geometries Observed |

| Elemental Analysis | Confirms composition and stoichiometry researchgate.netmdpi.com | Octahedral ajol.infomdpi.comrsc.orgmdpi.com |

| IR Spectroscopy | Identifies functional groups and coordination modes nih.govresearchgate.netresearchgate.netmdpi.comacs.org | Square Planar ajol.infocdnsciencepub.comrsc.org |

| UV-Vis Spectroscopy | Electronic transitions, ligand field strength ajol.infonih.govresearchgate.netmdpi.comacs.org | Square Pyramidal nih.govresearchgate.netacs.orgmdpi.comunipr.it |

| Mass Spectrometry | Molecular weight and fragmentation patterns ajol.infonih.govresearchgate.netmdpi.com | Tetrahedral nih.govcdnsciencepub.comrsc.orgmdpi.comrsc.org |

| NMR Spectroscopy | Structural details, especially for diamagnetic complexes ajol.infonih.govmdpi.comacs.orgacs.org | Distorted Octahedral nih.govmdpi.comrsc.orgmdpi.com |

| Magnetic Susceptibility | Oxidation state, spin state, geometry ajol.infonih.govmdpi.com | |

| Conductivity Measurements | Electrolytic nature of complexes ajol.inforesearchgate.netmdpi.comacs.org | |

| Thermal Analysis (TGA/DTG) | Thermal stability, presence of coordinated water nih.govresearchgate.netmdpi.com | |

| X-ray Diffraction | Definitive molecular structure, bond lengths/angles, coordination geometry researchgate.netacs.orgcore.ac.ukacs.orgmdpi.comrsc.org |

Influence of Tautomerism on Coordination Geometry

This compound, like other thiols, can exist in tautomeric forms, specifically exhibiting thiol-thione tautomerism. This phenomenon involves the reversible migration of a proton between the sulfur atom and an adjacent carbon or nitrogen atom unipr.itnih.govscience.govacs.org. For instance, in analogous systems such as 2-pyridinethiol, the thione tautomer has been found to be thermodynamically more stable in solution due to its larger dipole moment acs.org.

Coordination with Specific Metal Ions (e.g., Zn(II))

Zinc(II) is a frequently studied metal ion in coordination chemistry due to its d¹⁰ electronic configuration, which typically results in complexes with flexible coordination geometries, most commonly tetrahedral or distorted octahedral nih.govcdnsciencepub.commdpi.comrsc.org. Quinoline-based ligands, including derivatives similar to this compound, readily form complexes with Zn(II) nih.govmdpi.comacs.orgacs.orgrsc.orgmdpi.comrsc.org.

Studies on quinoline derivative ligands have shown the formation of Zn(II) complexes with a 1:2 metal-to-ligand ratio, often appearing as yellowish-white amorphous powders nih.gov. X-ray diffraction analyses of certain quinoline-based Zn(II) complexes have confirmed tetrahedral coordination environments around the zinc center rsc.org. In some instances, the quinoline arms within the ligand structure can exhibit hemilabile behavior, meaning they can bind and unbind from the metal center depending on the conditions rsc.org.

Furthermore, the coordination environment of Zn(II) in quinoline complexes can vary. While tetrahedral geometry is common, distorted octahedral coordination has also been observed, particularly when additional ancillary ligands are present mdpi.com. In some cases, a five-membered distorted square-pyramidal geometry has been reported for Zn(II) with quinoline-based ligands, influenced by the nature of co-ligands mdpi.com.

Applications in Advanced Materials Science

Self-Assembled Monolayers (SAMs) on Metal Surfaces

The thiol group in Quinoline-6-thiol (B6265835) enables its spontaneous assembly onto the surfaces of noble metals, such as gold, silver, and copper, to form highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). smolecule.comrsc.org These SAMs are instrumental in modifying the physicochemical properties of metal surfaces, including their wettability, adhesion, and corrosion resistance. smolecule.com The quinoline (B57606) headgroup can be further functionalized to introduce specific chemical properties to the surface, making these SAMs useful for applications in catalysis and chemical sensing. smolecule.com

Research on closely related derivatives provides insight into the structural characteristics of such monolayers. For instance, a SAM formed by the adsorption of 6-(10-mercaptodecoxyl)quinoline—a derivative of this compound with an alkyl chain spacer—on a gold surface has been extensively characterized. nih.gov Spectroscopic and wettability investigations revealed that the quinoline moieties form an ordered layer at the film's outer surface. nih.gov The alkyl chains within this SAM exhibit a packing density comparable to that of simple decanethiol monolayers. nih.gov

Detailed structural analysis of these derivative SAMs provides valuable data on molecular orientation, which is crucial for controlling surface properties.

Table 1: Structural Characteristics of 6-(10-mercaptodecoxyl)quinoline SAM on Gold

| Parameter | Value | Characterization Method |

|---|---|---|

| Alkyl Chain Tilt Angle (from surface normal) | 24 ± 4 degrees | Reflection Absorption FTIR (RA-IR) Spectroscopy |

| Alkyl Chain Twist Angle (around its axis) | 50 ± 5 degrees | Reflection Absorption FTIR (RA-IR) Spectroscopy |

Data sourced from studies on a long-chain derivative of this compound. nih.gov

The ability to create well-defined, functional surfaces using this compound and its derivatives is a cornerstone of its application in materials science, enabling the precise engineering of interfacial properties at the molecular level. nih.govrsc.org

Integration into Organic Electronic Devices (OLEDs, OFETs)

The unique electronic properties of the quinoline ring system make this compound and its derivatives promising candidates for use in organic electronic devices. smolecule.com The ability to modify electrical conductivity through molecular design is a key advantage. smolecule.com In devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), the performance is critically dependent on the interfaces between the different material layers (electrodes, semiconductors, dielectrics).

The thiol group of this compound can be used to anchor the molecule directly onto metal electrodes (e.g., gold), creating a self-assembled monolayer that functions as an interface modification layer. researchgate.net Such layers can influence several key device parameters:

Work Function Modification: The dipole moment of the quinoline molecule can alter the work function of the electrode, improving charge injection efficiency by reducing the energy barrier for electrons or holes.

Improved Morphology: SAMs can induce better ordering of the subsequently deposited organic semiconductor layer, leading to enhanced charge carrier mobility.

Enhanced Stability: Covalently bound monolayers can improve the adhesion between the metal and organic layers, contributing to the long-term operational stability of the device.

The synthesis of various organic semiconductors functionalized with thiol groups is an active area of research aimed at creating electro-active supramolecular layers for applications in molecular and organic electronics. researchgate.net The versatility of the quinoline structure allows for tuning of its electronic properties, making this compound a valuable component for next-generation flexible and transparent electronics. smolecule.commdpi.com

Development of Functional Supramolecular Assemblies

Beyond two-dimensional SAMs, this compound can act as a linker or node in the construction of three-dimensional functional supramolecular assemblies. The nitrogen atom in the quinoline ring and the sulfur atom of the thiol group can both act as coordination sites for metal ions. This allows for the self-assembly of complex, ordered structures known as coordination polymers or metal-organic frameworks (MOFs).

Research into related "thioquinonoid" linkers has demonstrated their ability to bind with metal ions like Copper(I), Silver(I), and Platinum(II) to generate extensive supramolecular coordination networks. nih.gov In these structures, the metal centers act as nodes, while the organic thioquinonoid molecules serve as the connecting backbones. nih.gov This approach leads to novel materials with potentially useful electronic and photophysical properties arising from the close packing and interactions (e.g., π-π stacking) between the aromatic units. nih.gov

These organized assemblies hold promise for the development of functional materials with applications in:

Catalysis: The defined pores and channels within the frameworks can host catalytic sites.

Sensing: The electronic properties of the assembly can change upon binding of guest molecules, forming the basis for chemical sensors.

Gas Storage: The porous nature of these materials can be exploited for the storage of gases like hydrogen or carbon dioxide.

The ability of the quinoline-thiol structure to direct the assembly of these intricate architectures illustrates its importance in creating advanced functional materials from the bottom up. nih.gov

Role in Surface Modification and Protection

The strong bond formed between the thiol group and various metal surfaces makes this compound an effective agent for surface modification and protection. smolecule.com When a this compound SAM is formed on a metal, it creates a dense, hydrophobic barrier that can protect the underlying substrate from corrosive agents in the environment. smolecule.com This has direct applications in corrosion protection for microelectronics and other sensitive metal components.

The versatility of the quinoline structure also allows for its use in more dynamic surface modification strategies. For instance, the principles of thiol chemistry are employed in light-directed surface patterning. researchgate.net Reversible chemistries involving thiol groups allow for the attachment, removal, and replacement of molecules on a surface, which could be used to create repairable microarrays or light-healable surface coatings. researchgate.net

Furthermore, thiols are widely used to modify the surface of nanomaterials, such as semiconductor quantum dots, to passivate surface defects and improve their photophysical properties. nih.gov By capping quantum dots with a molecule like this compound, it is possible to enhance their fluorescence efficiency and stability, making them more suitable for applications in displays, lighting, and biomedical imaging.

Catalytic Applications and Methodologies

Quinoline-6-thiol (B6265835) Derivatives as Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis is a critical field for synthesizing enantiomerically pure compounds, which are often essential in pharmaceutical and agrochemical industries. Chiral ligands play a pivotal role in these processes by inducing stereoselectivity. Quinoline (B57606) motifs, in general, have been extensively explored as components of chiral ligands due to their rigid structure and the presence of nitrogen atoms capable of coordinating with metal centers. thieme-connect.comresearchgate.net

Various types of quinoline-based chiral ligands have been synthesized and applied in asymmetric reactions, including Schiff base, oxazolinyl, N,N-type, amine-based, P,N-type, and N-oxide ligands. thieme-connect.comresearchgate.netchinesechemsoc.org These ligands, when complexed with transition metals such as copper, palladium, rhodium, and iridium, have demonstrated efficacy in a range of asymmetric transformations, including carbon-carbon bond formation, allylic reactions, cycloadditions, and hydrogenations. thieme-connect.comresearchgate.net For instance, chiral N-heterocyclic carbene ligands featuring a fused tetrahydroquinoline ring have been utilized in asymmetric transformations catalyzed by earth-abundant transition metals, such as protoboration of α-olefins and C-H alkylation of fluoroarenes. chinesechemsoc.org Similarly, quinoline N,N'-dioxide ligands have been studied in various asymmetric catalytic reactions, including 1,4-addition and Michael addition reactions. frontiersin.org

While the broader class of quinoline-containing chiral ligands is well-documented, specific detailed research findings on this compound derivatives acting directly as chiral ligands in asymmetric catalysis are less extensively reported in the available literature. However, the presence of the thiol (-SH) group in this compound offers additional coordination possibilities with metal centers, potentially leading to novel chiral environments. The thiol group's ability to form covalent bonds and its unique electronic properties could, in principle, be leveraged to design new chiral ligands for asymmetric transformations.

Role as Organocatalysts and Co-catalysts

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal-catalyzed reactions. Thiols, as a class of organic compounds, have shown promise as "multitasking" reagents in various cascade reactions. acs.orgacs.org These reagents can simultaneously act as acids, nucleophiles, and Brønsted acids, facilitating complex transformations under mild conditions. acs.orgacs.org

For example, thiols have been demonstrated to promote a three-step cascade process involving dearomatizing spirocyclization, nucleophilic substitution, and one-atom ring expansion for the conversion of indole-tethered ynones into functionalized quinolines. acs.orgacs.org In these cascade reactions, the thiol is proposed to initiate the process by acting as an acid, followed by nucleophilic attack and subsequent promotion of a ring expansion via the in-situ formation of a strong Brønsted acid. acs.orgacs.org Another instance involves thiol organocatalysts in photoredox catalysis, where they participate in hydrogen atom transfer processes to activate C-H bonds. nih.gov

While these studies highlight the versatile roles of thiols as organocatalysts and co-catalysts, direct and specific examples of this compound or its immediate derivatives functioning in these precise roles in synthetic organic reactions are not widely documented. The unique combination of the quinoline scaffold and the thiol functionality in this compound suggests potential for its exploration as a bifunctional organocatalyst or a co-catalyst in synergistic catalytic systems, particularly in reactions benefiting from both Lewis basicity (from the quinoline nitrogen) and the nucleophilicity/acidity of the thiol group.

Mechanistic Studies of Catalytic Cycles

Mechanistic studies are crucial for understanding the intricate steps involved in catalytic processes, enabling the rational design of more efficient and selective catalysts. For quinoline synthesis and transformations, various catalytic cycles have been proposed depending on the catalyst system employed. These studies often involve detailed investigations using techniques such as kinetic analysis, spectroscopic methods (e.g., UV-Vis, NMR, EPR), and computational chemistry (e.g., DFT calculations). nih.govnih.govresearchgate.netmdpi.com

For instance, in the electrocatalytic hydrogenation of quinolines over a fluorine-modified cobalt catalyst, a 1,4/2,3-addition pathway involving hydrogen radicals has been proposed. nih.gov Other mechanistic investigations into quinoline synthesis have elucidated pathways involving C-H activation, cyclization, and condensation steps catalyzed by transition metals like rhodium, iron, palladium, and silver. nih.govmdpi.com In the context of thiol-mediated cascade reactions, mechanistic studies have suggested that both acid- and base-mediated variants proceed via an enol/enolate intermediate, with the ease of its formation being critical to the kinetic outcome. researchgate.net

Heterogeneous Catalysis Incorporating this compound Moieties

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery, reusability, and separation from reaction products. The incorporation of organic moieties onto solid supports is a common strategy to develop heterogeneous catalysts. This compound, with its thiol group, is particularly well-suited for surface modification and immobilization.

A notable application of this compound in heterogeneous catalysis is its use in the creation of Self-Assembled Monolayers (SAMs) on metal surfaces. fishersci.ca SAMs formed from this compound can precisely tailor the surface properties of materials, making them suitable for various applications, including catalysis and sensing. fishersci.ca This approach allows for the design of catalytic interfaces with controlled chemical environments, potentially enhancing catalytic activity and selectivity.

Beyond SAMs, the principle of immobilizing quinoline-containing structures on solid supports for heterogeneous catalysis has been demonstrated. For example, a bifunctionalized mesoporous MCM-41 material incorporating quinoline-2,4-dicarboxylic acid and copper (MCM-41-quinoline-2,4-dicarboxylic acid-Cu) has been developed as a recyclable heterogeneous catalyst for thioether formation and disulfide synthesis. acs.org While this example uses a different quinoline derivative, it illustrates the potential for anchoring quinoline moieties, including those derived from this compound, onto solid supports to create efficient and recyclable heterogeneous catalytic systems. The thiol group in this compound provides a direct handle for covalent attachment to various inorganic or polymeric supports, opening avenues for developing novel heterogeneous catalysts with tunable properties.

Analytical Chemistry Applications

Development of Chemosensors for Ion Recognition (e.g., Fe³⁺, Fe²⁺, Cu²⁺, Zn²⁺)

The quinoline (B57606) moiety, combined with the electron-donating thiol group, provides suitable binding sites for various metal ions, enabling the development of highly selective and sensitive chemosensors. While direct studies focusing solely on Quinoline-6-thiol (B6265835) as a chemosensor for specific ions like Fe³⁺, Fe²⁺, Cu²⁺, and Zn²⁺ are limited in the provided search results, research on related quinoline-based compounds containing sulfur or other chelating groups demonstrates the potential of this class of molecules.

For instance, novel quinoline-based thiazole (B1198619) derivatives, QPT (Quinoline-based phenyl thiazole) and QBT (Quinoline-based benzothiazole), have been successfully synthesized and shown to act as chemosensors for Fe³⁺, Fe²⁺, and Cu²⁺ ions. acs.orgnih.gov These compounds exhibited a fluorescence quenching effect upon interaction with these metal ions at pH 7.4 in a THF/H₂O mixture, indicating a 1:1 complex formation. acs.orgnih.gov Furthermore, the addition of Fe³⁺, Fe²⁺, and Cu²⁺ ions led to an immediate color change of the QPT and QBT solutions from bright red to dark brown, suggesting their utility as colorimetric sensors. acs.orgnih.gov

Other quinoline-based chemosensors have also demonstrated high selectivity and sensitivity for specific metal ions. For example, a quinoline-based sensor (Sensor 7) showed strong selectivity for Zn²⁺, exhibiting a turn-on fluorescence response with a detection limit of 3.8 × 10⁻⁸ M and a binding constant of 6.7 × 10⁵ M⁻¹. nanobioletters.com Another quinoline-based chemosensor (Sensor 11) was capable of recognizing Zn²⁺ ions within a pH range of 6-11, showing an increase in emission peak at 495 nm upon Zn²⁺ addition. nanobioletters.com

These findings suggest that this compound, with its inherent quinoline structure and the presence of a reactive thiol group, could serve as a foundational building block for designing advanced chemosensors capable of selective ion recognition. The sulfur atom in the thiol group can participate in coordination bonding, contributing to the formation of stable complexes with various metal ions.

Table 1: Examples of Quinoline-Based Chemosensors for Metal Ions

| Sensor Type (Derivative) | Target Ions | Sensing Mechanism | Key Observations | Detection Limit (LOD) | Binding Constant (Kₐ) | Reference |

| QPT/QBT (Quinoline-Thiazole) | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching, Colorimetric | 1:1 complex formation, color change from bright red to dark brown | Not specified | Not specified | acs.orgnih.gov |

| Sensor 7 (Quinoline-based) | Zn²⁺ | Turn-on Fluorescence | Strong selectivity, colorless to light green color change | 3.8 × 10⁻⁸ M | 6.7 × 10⁵ M⁻¹ | nanobioletters.com |

| Sensor 11 (Quinoline-based) | Zn²⁺ | Turn-on Fluorescence | Increase in emission peak at 495 nm | 3.5 × 10⁻⁸ M | Not specified | nanobioletters.com |

Fluorescence Probes for Specific Analytes

This compound and its derivatives are also explored in the development of fluorescence probes for specific biological analytes, particularly thiols. The ability of the thiol group to undergo specific reactions, combined with the fluorescent properties of the quinoline scaffold, makes these compounds valuable in bioimaging and analytical detection.

Quinoline-derived fluorophores have been successfully developed as thiol-specific fluorescent probes. For instance, BQA-1, a hydroxyl-substituted quinoline-benzo[d]oxazole derivative, demonstrated a significant ratiometric fluorescence response towards cysteine (Cys) in aqueous solutions at pH 7.4. researchgate.netnih.gov This probe exhibited a large emission peak shift from 383 nm to 518 nm (over 130 nm), enabling the selective discrimination of Cys from other biothiols like homocysteine (Hcy) and glutathione (B108866) (GSH). researchgate.netnih.gov

While Quinoline-2-thiol (B7765226) derivatives have been noted as fluorescent sensors for metals, pH, and nitric oxide (HNO), exhibiting fluorescence changes upon exposure to these analytes, this highlights the general utility of quinoline-thiol structures as versatile platforms for fluorescent sensing. researchgate.net The mechanism often involves fluorescence quenching by sulfur via photoinduced electron transfer (PET) or other interactions that alter the fluorophore's emission characteristics. researchgate.net

The application of quinoline as a fluorescent molecular structure in two-photon fluorescence probes further underscores its potential for imaging thiols in live cells and tissues. scispace.com These probes leverage the photophysical properties of the quinoline system for sensitive and selective detection.

Electrochemical Sensor Development

The unique properties of this compound, particularly its thiol (-SH) group, make it a candidate for electrochemical sensor development. Thiol-containing compounds are well-known for their ability to form stable self-assembled monolayers (SAMs) on metal surfaces, especially gold electrodes. smolecule.com This characteristic allows for the precise modification of electrode surfaces, which is crucial for enhancing the sensitivity and selectivity of electrochemical sensors.

This compound can be utilized to create SAMs on metal surfaces, thereby tailoring the surface properties for various sensor applications. smolecule.com While specific examples of this compound itself being incorporated into a developed electrochemical sensor were not explicitly detailed in the provided search results, the general principle of using thiol-modified electrodes for electrochemical sensing is well-established. For instance, pyrroloquinoline quinone (PQQ)-modified electrodes have been developed for the electrochemical detection of thiols like cysteine and glutathione, demonstrating the feasibility of using quinone-related structures with redox activity for such purposes. nih.govpsu.edu The thiol group of this compound could facilitate similar surface immobilization strategies, enabling the development of novel electrochemical platforms for sensing various analytes through redox reactions or impedance changes.

Role in Corrosion Inhibition Mechanisms and Materials Protection

This compound, as a heterocyclic compound containing both nitrogen and sulfur heteroatoms, plays a significant role in corrosion inhibition and materials protection. Organic compounds with heteroatoms such as nitrogen, sulfur, and oxygen, and high electron density, are known to be effective corrosion inhibitors. jmaterenvironsci.comresearchgate.net These compounds adsorb onto metal surfaces, forming a protective barrier that shields the metal from corrosive environments. jmaterenvironsci.comresearchgate.netacs.org

The mechanism of corrosion inhibition by quinoline derivatives, including this compound, typically involves adsorption on the metal surface through chemical interactions. jmaterenvironsci.com The quinoline ring, with its high electron density (10-π and 2-non-bonding electrons from nitrogen), can interact strongly with metallic surfaces. researchgate.netresearchgate.net The sulfur atom in the thiol group further enhances this adsorption capability by forming coordinate bonds with surface metallic atoms. smolecule.comjmaterenvironsci.com This adsorption leads to the formation of a stable protective film, which reduces the rate of metal dissolution and hinders electrochemical corrosion processes. jmaterenvironsci.comacs.org

Studies on quinoline derivatives have shown that they act as mixed-type inhibitors, affecting both anodic and cathodic corrosion processes. researchgate.net The efficiency of these inhibitors depends on factors such as their concentration, molecular structure, functional groups, and the nature of the corrosive environment. researchgate.netacs.org The ability of this compound to form self-assembled monolayers (SAMs) on metal surfaces is particularly relevant for corrosion protection, as these monolayers can effectively tailor surface properties and provide a robust barrier against corrosive agents. smolecule.com

Mechanistic Investigations of Biological System Interactions

Elucidation of Enzyme Inhibition Mechanisms at a Molecular Level

Quinoline-6-thiol (B6265835) and related quinoline-based compounds have demonstrated inhibitory activity against a variety of enzymes critical to cellular function. The mechanisms of inhibition are diverse and depend on the specific enzyme and the structure of the quinoline (B57606) derivative.

One of the most extensively studied targets is the family of DNA methyltransferases (DNMTs). mdpi.comresearchgate.netnih.govbiorxiv.orgnih.gov Quinoline-based inhibitors, such as the well-characterized compound SGI-1027, have been shown to act as competitive inhibitors with respect to the DNA substrate. researchgate.netnih.gov This means they vie with the DNA for binding to the enzyme's active site. researchgate.net Furthermore, these compounds are typically non-competitive inhibitors concerning the methyl donor cofactor, S-adenosyl-L-methionine (AdoMet). researchgate.netnih.gov Some quinoline derivatives have also been found to induce the degradation of DNMT proteins, particularly DNMT1, via a proteasomal pathway, adding another layer to their inhibitory mechanism. mdpi.comnih.govnih.gov

Beyond DNMTs, the quinoline scaffold is a known privileged structure for inhibiting human kinases. mdpi.com Derivatives have also shown inhibitory effects against other DNA-acting enzymes, including polymerases and base excision repair glycosylases. nih.govbiorxiv.orgbiorxiv.org For instance, certain quinoline analogs can abolish the activity of HIV reverse transcriptase. biorxiv.org The mechanism for some of these inhibitions involves the compound intercalating into the enzyme-bound DNA, which induces a conformational change in the enzyme, thereby hindering its catalytic activity. nih.gov

| Enzyme Class | Specific Enzyme Examples | Mechanism of Inhibition | Reference |

|---|---|---|---|

| DNA Methyltransferases (DNMTs) | DNMT1, DNMT3A, DNMT3B | Competitive with DNA substrate; Non-competitive with AdoMet; Induction of protein degradation | mdpi.comresearchgate.netnih.govnih.gov |

| Kinases | c-Met, various human kinases | Inhibition of receptor tyrosine kinase activity | mdpi.comrsc.org |

| Polymerases | HIV Reverse Transcriptase | Inhibition of DNA synthesis | biorxiv.org |

| DNA Glycosylases | Base Excision Repair (BER) Glycosylases | Inhibition of DNA repair pathways | nih.govbiorxiv.org |

Covalent Binding to Cysteine Residues in Proteins

The thiol group (-SH) at the sixth position of the quinoline ring is a key functional moiety that imparts a distinct mechanism of action: the ability to form covalent bonds with cysteine residues in proteins. smolecule.com This interaction is a critical aspect of its biological activity, particularly in enzyme inhibition. smolecule.com

Cysteine is a relatively rare amino acid, but its thiol group is highly nucleophilic, especially in its deprotonated thiolate form (R-S⁻), making it a frequent target for covalent modification by electrophilic compounds. nih.govnih.govmdpi.com The formation of a covalent bond between this compound and a cysteine residue can irreversibly alter the protein's three-dimensional structure. This structural change can lead to a loss of function, especially if the targeted cysteine is located within a catalytic or allosteric site of an enzyme. nih.gov This mechanism of covalent modification can result in potent and long-lasting inhibition. smolecule.com The reactivity of a specific cysteine residue is influenced by its local protein microenvironment, including its pKa and accessibility. nih.govnih.gov

The process typically involves the nucleophilic attack of the cysteine's thiol group on an electrophilic center of the inhibitor. nih.gov While this compound itself can react, its derivatives can be designed with specific "warheads" to enhance reactivity and selectivity for certain cysteine residues. nih.gov This targeted covalent inhibition is an increasingly important strategy in drug development, as it can lead to high potency and specificity while potentially reducing off-target effects. nih.gov

Intercalation into Nucleic Acid Structures (DNA) and Conformational Effects

The planar aromatic ring system of the quinoline structure is well-suited for intercalation into the double helix of DNA. smolecule.com This non-covalent mode of binding involves the insertion of the quinoline moiety between the base pairs of the DNA, which can significantly disrupt normal DNA processes. smolecule.comnih.gov

Studies have shown that quinoline derivatives can bind to DNA, with a preference for certain sequences, such as A/T-rich regions in the minor groove. nih.govresearchgate.net Upon intercalation, these compounds can cause conformational changes in the DNA structure. nih.gov For example, research on specific quinoline analogs demonstrated that they intercalate into DNA via the minor groove, which causes a conformational shift that can affect the binding of DNA-interacting proteins. nih.govbiorxiv.org This distortion of the DNA helix can interfere with crucial cellular functions like DNA replication and transcription, forming the basis for the compound's potential anticancer effects. smolecule.com

Spectroscopic studies, including UV and fluorescence spectroscopy, have been used to confirm the interaction between quinoline compounds and calf thymus DNA (CT-DNA). nih.gov These studies reveal that the binding can lead to changes in the spectral properties of both the compound and the DNA, providing evidence for the intercalative binding mode. nih.gov Molecular docking simulations further support these experimental findings, illustrating how these molecules can fit within the DNA grooves and interact with the base pairs. researchgate.netnih.gov

Studies on Antioxidant Mechanisms at a Molecular Level

Quinoline derivatives, including those with thiol groups, have been recognized for their antioxidant properties. researchgate.netmdpi.commdpi.comnih.govresearchgate.net The mechanisms underlying this activity are multifaceted and involve the ability to neutralize harmful reactive oxygen species (ROS) and chelate metal ions that promote oxidative stress.

At a molecular level, the antioxidant action of quinoline compounds can proceed through two primary pathways involved in free radical scavenging:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of a secondary nitrogen atom in a hydroquinoline ring or other H-donor sites can contribute to this activity. mdpi.comnih.gov

Single Electron Transfer (SET): This pathway involves the transfer of a single electron from the antioxidant to the free radical. The efficacy of a compound in this mechanism is related to its ionization potential. mdpi.comnih.govresearchgate.netnih.gov

Furthermore, quinoline structures can exert antioxidant effects by chelating transition metal ions such as iron (Fe(II), Fe(III)) and copper (Cu(II)). mdpi.comnih.gov These metal ions can participate in the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems. By sequestering these ions, quinoline compounds can prevent the formation of these damaging free radicals. mdpi.com The interaction between quinone-quinoline chelators and metal ions has been shown to increase the generation of free radicals under certain conditions, a property that could be harnessed for therapeutic purposes like photodynamic therapy. nih.gov

| Mechanism | Description | Key Molecular Feature | Reference |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom to neutralize a free radical. | H-donor sites (e.g., secondary amine, phenolic OH) | mdpi.comnih.gov |

| Single Electron Transfer (SET) | Donation of an electron to a free radical. | Low ionization potential | mdpi.comnih.govnih.gov |

| Metal Ion Chelation | Binding of transition metal ions (e.g., Fe2+, Cu2+) to prevent their participation in redox cycling (Fenton reaction). | Chelating groups (e.g., nitrogen and oxygen atoms) | mdpi.comnih.gov |

Molecular-Level Interactions with Specific Biomolecules (e.g., DNA Methyltransferases)

The interaction between quinoline-based compounds and DNA methyltransferases (DNMTs) provides a detailed case study of molecular-level engagement with a specific biomolecule. DNMTs are crucial enzymes in epigenetic regulation, catalyzing the transfer of a methyl group to DNA, a process that is often dysregulated in cancer. mdpi.comresearchgate.netnih.gov

Quinoline-based inhibitors, such as SGI-1027 and its analogs, have been shown to be potent inhibitors of DNMT1, DNMT3A, and DNMT3B. mdpi.comnih.govnih.gov Mechanistic studies have revealed several key aspects of their interaction: